molecular formula C123H215N33O30S B593320 CID 137699831 CAS No. 201608-17-5

CID 137699831

Cat. No.: B593320
CAS No.: 201608-17-5
M. Wt: 2668.3
InChI Key: NAOYXUUPTUDXHE-YQTWEEOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “CID 137699831” refers to a class of molecules that regulate the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor. NF-κB plays a crucial role in regulating immune responses, inflammation, cell proliferation, and survival. Dysregulation of NF-κB activity is associated with various diseases, including cancer, inflammatory disorders, and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 137699831 compounds involves multiple steps, including the preparation of precursor molecules, functional group modifications, and purification processes. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound compounds typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. Key steps include:

Chemical Reactions Analysis

Types of Reactions

CID 137699831 compounds undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example:

Scientific Research Applications

CID 137699831 compounds have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 137699831 compounds involves the inhibition or modulation of NF-κB activity. Key steps include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CID 137699831 Compounds

This compound compounds are unique in their ability to selectively modulate NF-κB activity without affecting other cellular processes. This selectivity makes them valuable tools for studying NF-κB signaling pathways and developing targeted therapies for diseases associated with NF-κB dysregulation .

Biological Activity

CID 137699831, also known as MDMB-FUBICA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity, particularly as an agonist of the cannabinoid receptor type 1 (CB1). This article delves into the compound's mechanism of action, pharmacokinetics, biochemical properties, and related research findings.

Target Receptor:
MDMB-FUBICA primarily targets the CB1 receptor, which is a G-protein coupled receptor predominantly found in the central nervous system. Activation of this receptor leads to various physiological and psychological effects.

Mode of Action:
Upon binding to the CB1 receptor, MDMB-FUBICA activates downstream signaling pathways that influence neurotransmitter release. This can result in altered perceptions, mood changes, and other neurophysiological effects.

Pharmacokinetics

Metabolism:
The metabolism of MDMB-FUBICA involves hydroxylation and N-dealkylation processes. These metabolic pathways are crucial for understanding the duration of action and potency of the compound.

Biochemical Pathways:
Activation of the CB1 receptor by MDMB-FUBICA can disrupt normal cellular functions by modulating gene expression and cellular metabolism. This disruption may lead to adverse effects such as anxiety, paranoia, hallucinations, and cardiovascular issues like hypertension and tachycardia.

MDMB-FUBICA exhibits several biochemical properties that are relevant for its classification as a synthetic cannabinoid:

  • Structural Characteristics: The compound features an indole-based structure that enhances its affinity for the CB1 receptor.
  • Cellular Effects: It influences cell signaling pathways that can lead to significant changes in cellular function and metabolism.

Research Findings and Case Studies

Numerous studies have explored the biological activity of MDMB-FUBICA. Below is a summary of key findings:

Study AspectFindings
Agonistic Activity MDMB-FUBICA acts as a potent agonist at the CB1 receptor, leading to significant psychoactive effects.
Adverse Effects Users have reported symptoms including agitation, hallucinations, and cardiovascular issues.
Metabolic Pathways Hydroxylation and N-dealkylation are primary metabolic pathways affecting its pharmacokinetics.
Research Applications Used in studies to understand synthetic cannabinoids' effects on the endocannabinoid system.

Clinical Implications

Research into MDMB-FUBICA contributes to a broader understanding of synthetic cannabinoids' pharmacological and toxicological profiles. The insights gained can inform:

  • Therapeutic Development: Understanding its mechanism may aid in developing new therapeutic agents targeting the endocannabinoid system.
  • Public Health: Awareness of potential adverse effects can guide regulatory measures and public health initiatives related to synthetic cannabinoids.

Properties

InChI

InChI=1S/C77H162N19O/c1-57(2)40-66(46-82-29-32-86-68(42-59(5)6)48-90-67(41-58(3)4)47-85-36-39-95-37-20-23-73(95)52-94-75(64(15)16)54-81-26-19-24-77(79)97)91-50-70(44-61(9)10)93-55-76(65(17)18)89-35-31-83-51-72-22-21-38-96(72)56-71(45-62(11)12)92-49-69(43-60(7)8)87-33-30-84-53-74(63(13)14)88-34-28-80-27-25-78/h25-26,28-31,36,57-76,80-94H,19-24,27,32-35,37-56,78H2,1-18H3,(H2,79,97)/t66-,67-,68-,69-,70-,71-,72-,73-,74+,75+,76+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUELLQSPVQVCRZ-RHMZNIDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN[CH]CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN1CCCC1CNC(CN[CH]CCC(=O)N)C(C)C)NCC(CC(C)C)NCC(C(C)C)NC[CH]NCC2CCCN2CC(CC(C)C)NCC(CC(C)C)NC[CH]NCC(C(C)C)NC[CH]NC[CH]N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN1CCC[C@H]1CN[C@H](CN[CH]CCC(=O)N)C(C)C)NC[C@H](CC(C)C)NC[C@H](C(C)C)NC[CH]NC[C@@H]2CCCN2C[C@H](CC(C)C)NC[C@H](CC(C)C)NC[CH]NC[C@H](C(C)C)NC[CH]NC[CH]N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H162N19O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.